REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[CH:6])[CH3:2].[Li]CCCC.[CH:15](=[O:19])[CH:16]([CH3:18])[CH3:17]>C1COCC1>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[C:5]#[C:6][CH:15]([OH:19])[CH:16]([CH3:18])[CH3:17])[CH3:2]
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#C)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to −78 C under N2
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by dilution with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted into EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give product, 3.18 g (100%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C#CC(C(C)C)O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |